5-benzoyl-N-(4-methylphenyl)furan-2-carboxamide
Overview
Description
5-benzoyl-N-(4-methylphenyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 5-benzoyl-N-(4-methylphenyl)furan-2-carboxamide typically involves the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . The reaction conditions often include the use of solvents such as acetone and coupling reagents like DMT/NMM/TsO− or EDC under microwave-assisted conditions . The final compounds are usually isolated through crystallization or flash chromatography, yielding good to very good results .
Chemical Reactions Analysis
5-benzoyl-N-(4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-benzoyl-N-(4-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-benzoyl-N-(4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting enzymes involved in the process . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-benzoyl-N-(4-methylphenyl)furan-2-carboxamide include:
N-Benzoyl-N’-[5-(2’-substituted phenyl)-2-furoyl] Semicarbazide Derivatives: These compounds also exhibit antibacterial and anticancer activities.
Nitrofurantoin Analogues: These compounds contain furan and pyrazole scaffolds and are known for their antimicrobial properties.
What sets this compound apart is its unique combination of a benzoyl group and a furan ring, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-benzoyl-N-(4-methylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13-7-9-15(10-8-13)20-19(22)17-12-11-16(23-17)18(21)14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBPYWHNBKVBMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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